molecular formula C27H21ClF3N3O3S B12597060 beta-Alanine, N-[4-[[[4-(4-chlorophenyl)-2-thiazolyl][4-(trifluoromethyl)phenyl]amino]methyl]benzoyl]-

beta-Alanine, N-[4-[[[4-(4-chlorophenyl)-2-thiazolyl][4-(trifluoromethyl)phenyl]amino]methyl]benzoyl]-

Cat. No.: B12597060
M. Wt: 560.0 g/mol
InChI Key: CTJDFSIKSQVUTF-UHFFFAOYSA-N
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Description

Beta-Alanine, N-[4-[[[4-(4-chlorophenyl)-2-thiazolyl][4-(trifluoromethyl)phenyl]amino]methyl]benzoyl]-: is a complex organic compound that features a thiazole ring, a chlorophenyl group, and a trifluoromethylphenyl group

Preparation Methods

The synthesis of beta-Alanine, N-[4-[[[4-(4-chlorophenyl)-2-thiazolyl][4-(trifluoromethyl)phenyl]amino]methyl]benzoyl]- typically involves multi-step organic reactionsThe final step involves the coupling of these intermediates with beta-Alanine under specific reaction conditions, such as the presence of a base and a suitable solvent .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Scientific Research Applications

Beta-Alanine, N-[4-[[[4-(4-chlorophenyl)-2-thiazolyl][4-(trifluoromethyl)phenyl]amino]methyl]benzoyl]- has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound exhibits significant biological activities, including antibacterial, antifungal, and anti-inflammatory properties.

    Medicine: It is explored for its potential therapeutic effects in treating various diseases.

    Industry: The compound is used in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of beta-Alanine, N-[4-[[[4-(4-chlorophenyl)-2-thiazolyl][4-(trifluoromethyl)phenyl]amino]methyl]benzoyl]- involves its interaction with specific molecular targets and pathways. The thiazole ring and phenyl groups play a crucial role in binding to target proteins, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of bacterial growth or reduction of inflammation .

Comparison with Similar Compounds

Similar compounds to beta-Alanine, N-[4-[[[4-(4-chlorophenyl)-2-thiazolyl][4-(trifluoromethyl)phenyl]amino]methyl]benzoyl]- include other thiazole derivatives and phenyl-substituted compounds. These compounds share similar structural features but may differ in their biological activities and applications. For example:

Properties

Molecular Formula

C27H21ClF3N3O3S

Molecular Weight

560.0 g/mol

IUPAC Name

3-[[4-[[N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-4-(trifluoromethyl)anilino]methyl]benzoyl]amino]propanoic acid

InChI

InChI=1S/C27H21ClF3N3O3S/c28-21-9-5-18(6-10-21)23-16-38-26(33-23)34(22-11-7-20(8-12-22)27(29,30)31)15-17-1-3-19(4-2-17)25(37)32-14-13-24(35)36/h1-12,16H,13-15H2,(H,32,37)(H,35,36)

InChI Key

CTJDFSIKSQVUTF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CN(C2=CC=C(C=C2)C(F)(F)F)C3=NC(=CS3)C4=CC=C(C=C4)Cl)C(=O)NCCC(=O)O

Origin of Product

United States

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